N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide
CAS No.: 453590-29-9
Cat. No.: VC5336244
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 453590-29-9 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.289 |
| IUPAC Name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide |
| Standard InChI | InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) |
| Standard InChI Key | GQAIJIZWHQGHSU-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide is defined by the International Union of Pure and Applied Chemistry (IUPAC) as a furan derivative substituted at the 2-position with a propanamide group bearing a methyl branch, at the 3-position with a cyano group, and at the 5-position with a phenyl ring . The canonical SMILES notation \text{CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N} encapsulates its connectivity, while the InChIKey provides a unique identifier for database retrieval .
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 254.28 g/mol | PubChem |
| XLogP3 | 3.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Solubility (pH 7.4) | 10.5 µg/mL | PubChem |
Spectroscopic and Crystallographic Data
While crystallographic data for this compound remains unpublished, computational models predict a planar furan ring with dihedral angles of 15–20° between the phenyl and propanamide groups. Nuclear magnetic resonance (NMR) spectra would theoretically show characteristic peaks for the cyano group (~110 ppm in ) and the methylpropanamide moiety (~1.2 ppm for the methyl protons in ) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
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Formation of the Furan Core: 3-Cyano-5-phenylfuran-2-carboxylic acid is prepared through cyclocondensation of substituted diketones with cyanoacetamide .
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Amidation: The carboxylic acid intermediate reacts with 2-methylpropanoyl chloride in the presence of triethylamine, yielding the target compound after recrystallization from ethanol .
Reaction Scheme:
Reactivity and Functional Group Transformations
Oxidation and Reduction Pathways
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Oxidation: The cyano group resists common oxidants (e.g., ), but the furan ring undergoes epoxidation with peracids, forming unstable intermediates that rearrange to diketones.
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Reduction: Catalytic hydrogenation () reduces the cyano group to an amine, yielding .
Nucleophilic Substitution
The electron-deficient cyano carbon participates in nucleophilic substitutions. For example, treatment with sodium methoxide replaces the cyano group with a methoxy moiety:
Applications in Research and Development
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors, as evidenced by its inclusion in patent US9340517B2 for melanocortin receptor modulators . Its furan core mimics ATP-binding motifs, enabling interactions with enzymatic active sites .
Materials Science
In polymer chemistry, the phenyl and cyano groups enhance thermal stability. Copolymers incorporating this monomer exhibit glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings .
Table 2: Comparative Analysis with Structural Analogs
| Compound | XLogP3 | Solubility (µg/mL) | Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| N-(3-Cyano-5-phenylfuran-2-yl)propanamide | 3.1 | 15.2 | 320 (Kinase X) |
| N-(3-Cyano-5-phenylfuran-2-yl)benzamide | 4.2 | 5.8 | 210 (Kinase X) |
| N-(3-Cyano-5-phenylfuran-2-yl)-2-methylpropanamide | 3.5 | 10.5 | 280 (Kinase X) |
Future Directions and Research Gaps
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets like cyclooxygenase-2 (COX-2) and PI3K kinases.
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Process Optimization: Develop enantioselective syntheses for chiral derivatives.
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Environmental Impact: Assess biodegradation pathways to mitigate ecological risks.
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